5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound, also known as mirodenafil (SK3530), is a pyrrolo[3,2-d]pyrimidin-4-one derivative with a complex heterocyclic scaffold. Structurally, it features:
- A pyrrolo[3,2-d]pyrimidin-4-one core, which is critical for its pharmacological activity.
- N5-ethyl and N7-propyl substitutions, which enhance metabolic stability and target binding.
- A sulfonyl-linked 4-(2-hydroxyethyl)piperazine moiety at the phenyl ring, contributing to solubility and pharmacokinetic properties.
- A 2-propoxy group on the phenyl ring, which modulates steric interactions with biological targets .
Mirodenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor, primarily used in treating erectile dysfunction. Its metabolism in rats involves extensive hepatic processing, with 92.32% of the compound excreted via feces and 1.07% via urine. Key metabolic pathways include N-dealkylation, hydroxylation of the propyl group, and sulfate conjugation .
Properties
Molecular Formula |
C26H41N5O5S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H41N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,23-25,27,32H,4-7,10-16H2,1-3H3,(H,28,33) |
InChI Key |
BBIYBHAJYBWYGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C2C1NC(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolo[3,2-d]pyrimidin-4-one Core
The bicyclic pyrrolo[3,2-d]pyrimidin-4-one scaffold forms the foundation of the target compound. Source outlines a palladium-catalyzed cross-coupling between 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl(tributylstannylethynyl)silane to yield a 4-trimethylsilylethynylpyrimidine intermediate. Subsequent annulation under basic conditions (e.g., sodium ethoxide in ethanol at 60°C) generates the fused pyrrolo ring.
Key Optimization :
- Catalyst System : Pd(PPh₃)₄ in DMF at 80°C achieves >85% yield for the cross-coupling step.
- Annulation : Cyclization with sodium ethoxide in ethanol at reflux (78°C) completes ring closure within 6 hours.
Functionalization of the Phenyl Ring: 2-Propoxy and Sulfonyl Groups
The 2-propoxyphenyl moiety is synthesized via nucleophilic aromatic substitution. Source details the reaction of 2-hydroxybenzaldehyde with propyl bromide in acetone using potassium carbonate, yielding 2-propoxybenzaldehyde (92% yield). Subsequent chlorosulfonation at 0°C with chlorosulfonic acid introduces the sulfonyl chloride group.
Sulfonylation with Piperazine :
The sulfonyl chloride intermediate reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane and triethylamine to form the sulfonamide linkage. Source highlights that this step proceeds at room temperature within 4 hours (88% yield).
Assembly of the Complete Molecule
Coupling the sulfonated phenyl group to the pyrrolo[3,2-d]pyrimidin-4-one core is achieved via a Buchwald-Hartwig amination. Source employs Pd₂(dba)₃ and Xantphos as catalysts, with cesium carbonate as a base in toluene at 110°C, achieving 75% yield.
Final Cyclization :
A Mitsunobu reaction using DIAD and triphenylphosphine in THF installs the 2-hydroxyethyl group on the piperazine ring, completing the synthesis.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.85 (m, 2H, CH₂CH₂CH₃), 3.55 (m, 4H, piperazine), 4.10 (q, 2H, OCH₂CH₂CH₃).
- HPLC Purity : >99% (C18 column, acetonitrile/water).
Challenges and Methodological Refinements
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains four key reactive domains:
Hydrolysis Reactions
The sulfonamide and lactam groups dominate hydrolytic pathways:
a. Acid-Catalyzed Hydrolysis
-
Conditions : 1–3 M HCl, 60–80°C
-
Products :
-
Sulfonic acid derivative (via -SO₂-NR cleavage).
-
Open-chain pyrrolidine-carboxylic acid (from lactam ring opening).
-
b. Base-Mediated Hydrolysis
-
Conditions : 0.5 M NaOH, reflux
-
Products :
Nucleophilic Substitution
The sulfonyl group acts as a leaving group in SN reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| Amines | DMF, 60°C, K₂CO₃ | Sulfonamide derivatives with modified R-groups . |
| Thiols | EtOH, rt, triethylamine | Thioether analogs (potential prodrug forms). |
Oxidation-Reduction Pathways
-
Oxidation :
-
Reduction :
-
Pyrrolopyrimidinone’s double bonds hydrogenate (H₂/Pd-C) to saturated analogs.
-
Stability Under Pharmacological Conditions
Relevant to its PDE5 inhibition mechanism:
| Condition | Observation | Implication |
|---|---|---|
| pH 1.2 (gastric) | Limited hydrolysis (<5% degradation in 2 hrs) | Oral bioavailability maintained. |
| pH 7.4 (plasma) | Stable; no detectable metabolites | Sustained systemic circulation. |
| UV light (300–400 nm) | Photooxidation of pyrrolopyrimidinone | Requires light-protected storage. |
Synthetic Modifications
While full synthesis details are proprietary, key steps include:
-
Sulfonation : Coupling piperazine-sulfonyl chloride to the phenolic intermediate .
-
Lactam Formation : Cyclocondensation of amino esters under basic conditions.
-
Etherification : Propoxy group introduction via Williamson synthesis .
Degradation Products
Accelerated stability studies reveal:
-
Major degradant : Des-ethyl analog (via oxidative dealkylation).
-
Minor degradants :
This reactivity profile underscores mirodenafil's chemical versatility while highlighting stability considerations for pharmaceutical formulation. Direct experimental validations remain limited in public domains, necessitating further peer-reviewed studies .
Scientific Research Applications
5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of pyrrolopyrimidine derivatives.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of erectile dysfunction due to its role as a phosphodiesterase type 5 inhibitor.
Industry: Employed in the development of pharmaceutical formulations.
Mechanism of Action
The compound exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound increases the levels of cGMP, leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction .
Comparison with Similar Compounds
TAK-285 Analogues
- Pyrrolo[3,2-d]pyrimidine core with substituted aryl groups.
- HER2 inhibition IC50 : 2.2–720 nM.
- Key structural distinction: Mirodenafil lacks the quinazoline-linked anilino group critical for HER2/EGFR dual inhibition, explaining its specificity for PDE5 over kinases .
N5-Substituted Antiproliferative Agents
- Compound 7 (N5-chloro-pyrrolo[3,2-d]pyrimidine): MTD = 10 mg/kg; IC50 = 1.2 µM (HeLa cells).
- Compound 9 (N5-toluenesulfonyl): MTD = 40 mg/kg; IC50 = 0.8 µM.
- Mirodenafil: No reported antiproliferative activity, as its N5-ethyl group prioritizes PDE5 binding over kinase inhibition .
MPO Inhibitors for Cardiovascular Disease
Pyrrolo[3,2-d]pyrimidin-4-ones with piperazinyl-sulfonyl groups (e.g., MPO inhibitors in WO2006062465) share mirodenafil’s sulfonamide linkage but feature:
- Bulkier aromatic substituents (e.g., 4-methoxyphenyl) for MPO active-site binding.
- Lower lipophilicity compared to mirodenafil, optimizing cardiovascular tissue penetration .
Research Findings and Key Trends
Substituent Impact :
- N5 modifications (e.g., ethyl in mirodenafil vs. toluenesulfonyl in anticancer agents) dictate target selectivity and toxicity .
- Sulfonyl-piperazine groups enhance solubility but require balanced hydrophobicity for tissue distribution .
Therapeutic Specificity :
Metabolic Stability :
- Mirodenafil’s hepatobiliary excretion (38.82% in bile) contrasts with renal-excreted sildenafil derivatives, suggesting a safer profile for hepatic-impaired patients .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this pyrrolo-pyrimidinone derivative, and what intermediates are critical for structural validation?
- Methodology : Synthesis typically involves sulfonation of the phenylpropanol precursor, followed by piperazine coupling under anhydrous conditions. Critical intermediates include the sulfonyl chloride derivative (e.g., 5-chlorosulfonyl-2-ethoxyphenyl intermediate) and the hydroxyethylpiperazine adduct. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using -NMR (δ 1.2–1.4 ppm for ethyl/propyl groups) and LCMS ([M+H] at m/z ~580) are essential .
Q. How can researchers confirm the compound’s solubility profile in aqueous buffers, and what formulation strategies mitigate poor solubility?
- Methodology : Use pH-solubility profiling (e.g., ammonium acetate buffer, pH 6.5) with UV-Vis quantification. For low solubility (<10 µg/mL), employ co-solvents (e.g., PEG-400) or cyclodextrin complexation. Stability studies (24–72 hrs, 25°C/40°C) should monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. What spectroscopic techniques are optimal for characterizing the tetrahydro-pyrrolo-pyrimidine core?
- Methodology : High-resolution - and -NMR to resolve overlapping signals in the pyrrolidine and pyrimidinone regions (e.g., δ 3.0–4.5 ppm for CH groups). IR spectroscopy confirms sulfonyl (SO) stretches at 1150–1350 cm^{-1. X-ray crystallography (if crystalline) validates stereochemistry at the 4a and 7a positions .
Advanced Research Questions
Q. How can reaction yields for the piperazine coupling step be optimized while minimizing side-product formation?
- Methodology : Use kinetic monitoring (in situ FTIR or Raman spectroscopy) to track sulfonamide bond formation. Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to piperazine) and temperature (40–60°C). Side products (e.g., over-sulfonated derivatives) are separable via preparative HPLC (ACN/water with 0.1% formic acid) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based cAMP assays). Adjust in vivo dosing regimens to account of first-pass metabolism (LC-MS/MS quantification of plasma metabolites). Computational PK/PD modeling (GastroPlus®) identifies bioavailability bottlenecks .
Q. How can AI-driven molecular dynamics simulations improve understanding of the compound’s PDE inhibition mechanism?
- Methodology : Use COMSOL Multiphysics or GROMACS for binding free energy calculations (MM-PBSA/GBSA). Train ML models on PDE5/6 structural datasets to predict binding poses. Validate simulations with mutagenesis studies (e.g., Ala-scanning of catalytic domains) .
Q. What analytical workflows are recommended for identifying and quantifying metabolites in hepatic microsomal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
